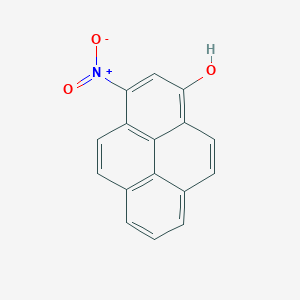
3-nitropiren-1-ol
Descripción general
Descripción
3-nitropyren-1-ol is a derivative of polycyclic aromatic hydrocarbons, specifically pyrene. It is characterized by the presence of a nitro group (-NO2) at the first position and a hydroxyl group (-OH) at the third position of the pyrene ring. This compound is of significant interest due to its environmental presence and potential health impacts.
Aplicaciones Científicas De Investigación
3-nitropyren-1-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitro-polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research focuses on its metabolic pathways and the formation of toxic metabolites, particularly in the context of environmental exposure.
Medicine: Studies investigate its potential role in carcinogenesis and its effects on human health, including respiratory diseases.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-nitropyren-1-ol can be synthesized through various indirect methods. One common approach involves the nitration of pyrene followed by selective hydroxylation. The nitration process typically employs nitric acid or nitrogen dioxide as nitrating agents under controlled conditions to introduce the nitro group. Subsequent hydroxylation can be achieved using reagents such as perhydrodibenzo-18-crown-6 in N,N-dimethylformamide at room temperature .
Industrial Production Methods: While specific industrial production methods for 3-nitropyren-1-ol are not extensively documented, the general approach involves large-scale nitration and hydroxylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-nitropyren-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-pyrenequinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as tert-butyl chloride in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-pyrenequinones.
Reduction: Amino-pyrenes.
Substitution: Various substituted nitropyrenes depending on the electrophile used.
Mecanismo De Acción
3-nitropyren-1-ol exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. These enzymes facilitate the formation of reactive intermediates, such as epoxides and hydroxylated metabolites, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The major pathways involved include epoxidation and hydroxylation, with cytochrome P450 2A13 and 2E1 being key enzymes .
Comparación Con Compuestos Similares
1-Nitropyrene: Lacks the hydroxyl group but shares similar nitro group reactivity.
3-Nitrobenzanthrone: Another nitro-polycyclic aromatic hydrocarbon with similar environmental and health impacts.
1,6-Dinitropyrene and 1,8-Dinitropyrene: These compounds have multiple nitro groups, leading to higher mutagenic potency.
Uniqueness: 3-nitropyren-1-ol is unique due to the presence of both nitro and hydroxyl groups, which influence its chemical reactivity and biological effects. The hydroxyl group enhances its solubility and potential for forming hydrogen bonds, impacting its interactions with biological molecules.
Propiedades
IUPAC Name |
3-nitropyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCPFGCIYLAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235754 | |
| Record name | 1-Nitropyrene-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86674-49-9 | |
| Record name | 3-Hydroxy-1-nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitropyrene-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme is primarily responsible for the formation of 1-nitropyrene-3-ol in rabbit liver?
A1: The study demonstrates that cytochrome P450 form 6 (CYP450 form 6) plays a major role in the generation of 1-nitropyrene-3-ol. When rabbit liver microsomes were incubated with 1-nitropyrene in the presence of purified CYP450 form 6, 54% of the resulting metabolites were identified as 1-nitropyrene-3-ol. []
Q2: Are there other metabolic pathways for 1-nitropyrene besides the formation of 1-nitropyrene-3-ol?
A2: Yes, the research indicates that 1-nitropyrene is metabolized into various other compounds. For instance, cytochrome P450 form 3b primarily produces 1-nitropyren-6-ol and 1-nitropyren-8-ol. Furthermore, both form 2 and form 3b can produce dihydrodiols in the K-region of 1-nitropyrene, while forms 3c and 6 do not. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


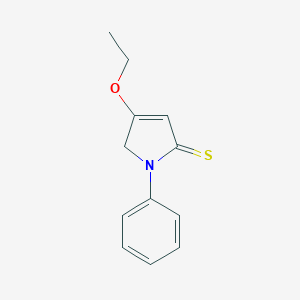

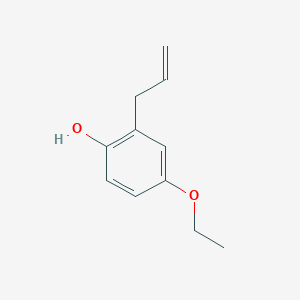
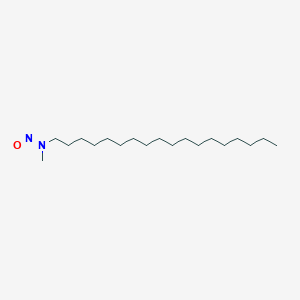
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
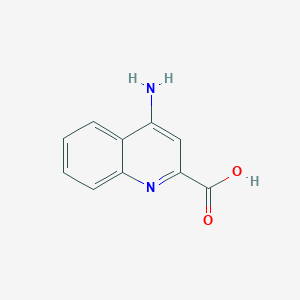
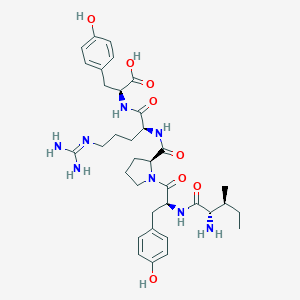
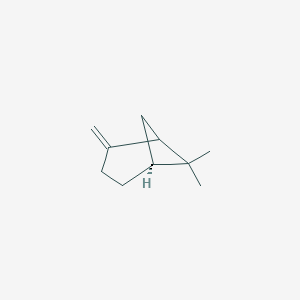
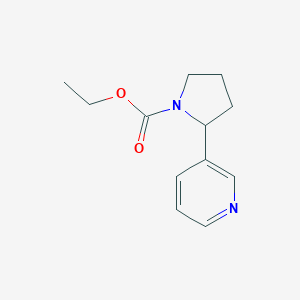

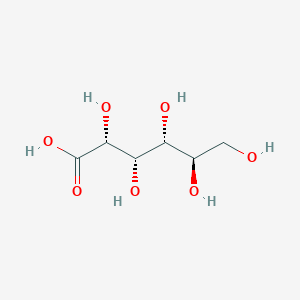
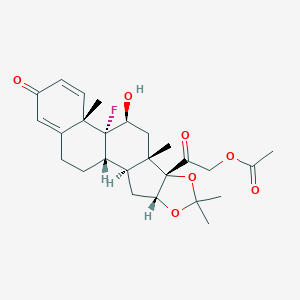
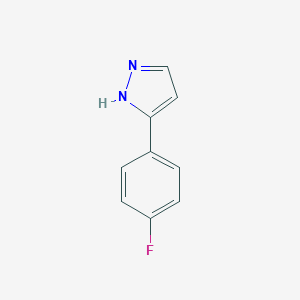
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
